molecular formula C17H16F3N3O3 B258276 N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide

Cat. No.: B258276
M. Wt: 367.32 g/mol
InChI Key: DVWBVQYADUOAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide is a synthetic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a benzo[1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and an indazole ring, which is often found in compounds with significant pharmacological activities.

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide typically involves several key steps:

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide involves its interaction with cellular targets that regulate the cell cycle and apoptosis. The compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .

Properties

Molecular Formula

C17H16F3N3O3

Molecular Weight

367.32 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide

InChI

InChI=1S/C17H16F3N3O3/c18-17(19,20)16-11-3-1-2-4-12(11)23(22-16)8-15(24)21-10-5-6-13-14(7-10)26-9-25-13/h5-7H,1-4,8-9H2,(H,21,24)

InChI Key

DVWBVQYADUOAMP-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NN2CC(=O)NC3=CC4=C(C=C3)OCO4)C(F)(F)F

Canonical SMILES

C1CCC2=C(C1)C(=NN2CC(=O)NC3=CC4=C(C=C3)OCO4)C(F)(F)F

Origin of Product

United States

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